(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-16(2,3)25-15(22)18-10-4-9-17(18,14(20)21)11-12-5-7-13(8-6-12)19(23)24/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAHSBNFIOYNRP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375967 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959581-73-8 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives
A key step is the alkylation of a protected pyrrolidine-2-carboxylic acid intermediate with 4-nitrobenzyl bromide or a related alkylating agent.
- The hydroxyl or carboxyl group of the pyrrolidine derivative is often activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxide or lithium alkoxide intermediates.
- Alkylation is then performed in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol), which enhance the nucleophilicity and facilitate the reaction under mild conditions.
- Example: Treatment of the sodium alkoxide of the pyrrolidine intermediate with 4-nitrobenzyl bromide under phase transfer catalysis yields the 2-(4-nitrobenzyl) substituted product.
Protection and Deprotection Steps
- The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during alkylation and other transformations.
- Boc protection is typically introduced by reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (4-DMAP) in dichloromethane at room temperature.
- Deprotection of carboxyl or amino protecting groups is performed under acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane at low temperature, followed by purification.
Stereoselective Catalytic Hydrogenation
- Catalytic hydrogenation of certain double bonds in pyrrolidine intermediates can yield the cis isomer of the target compound with high stereoselectivity.
- Hydrogenation is conducted under hydrogen gas pressure (1.4 to 1.5 MPa) at 50 °C in ethanol or ethanol/DMF mixtures using palladium catalysts.
- This step is crucial for maintaining or setting the desired stereochemistry of the pyrrolidine ring.
Use of Retro-Dieckmann Reaction for Stereodivergent Synthesis
- The retro-Dieckmann reaction has been employed as a stereodivergent tool to obtain either cis- or trans- stereoisomers of pyrrolidine derivatives.
- Reaction conditions such as choice of solvent, base (e.g., NMe4OH), and temperature influence the stereochemical outcome.
- This method allows selective preparation of enantiopure pyrrolidine carboxylic acids, which are precursors to the target compound.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of lithium alkoxide | n-Butyllithium (1.6 M in hexane, 40 mmol), THF, -78 °C, N2 atmosphere | Formation of lithium alkoxide intermediate | - | Strict temperature control to avoid racemization |
| 2. Alkylation | Addition of 4-nitrobenzyl bromide, phase transfer catalyst (e.g., quaternary ammonium salt), room temperature | Alkylated pyrrolidine derivative | 84.4% | Avoids racemization of chiral center |
| 3. Boc protection | Di-tert-butyl dicarbonate, 4-DMAP, triethylamine, CH2Cl2, room temperature, 16 h | Boc-protected pyrrolidine | ~85% | Standard amine protection |
| 4. Catalytic hydrogenation | Pd/C catalyst, H2 gas (1.4-1.5 MPa), 50 °C, ethanol/DMF | Cis isomer pyrrolidine derivative | - | Maintains stereochemistry |
| 5. Deprotection and purification | TFA, CH2Cl2, 5 °C to 25 °C, column chromatography | Final this compound | ~85% | Purification by silica gel chromatography |
Analytical Data Supporting Preparation
NMR Spectroscopy:
1H NMR (400 MHz, CDCl3) signals consistent with the Boc group (δ 1.49–1.53 ppm, multiplet for 18H), pyrrolidine ring protons (δ 2.83–4.70 ppm), and aromatic protons of the 4-nitrobenzyl group (δ 7.54–7.72 ppm, doublet).Chiral Purity:
The methods described maintain stereochemical integrity, avoiding racemization during alkylation and hydrogenation steps, confirmed by chiral HPLC and optical rotation measurements.Yield Efficiency:
Overall yields for key steps range from 80–85%, indicating efficient and reproducible synthetic protocols.
Summary of Advantages and Challenges
| Aspect | Details |
|---|---|
| Advantages | High stereoselectivity, good yields, mild reaction conditions, use of phase transfer catalysts to improve alkylation efficiency, scalable hydrogenation step |
| Challenges | Strict temperature control needed to prevent racemization, multi-step purification, sensitivity of intermediates to moisture and air, requirement for inert atmosphere during sensitive steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various coupling reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Hydrolysis: Sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Major Products
Reduction of Nitro Group: 4-aminobenzyl derivative
Hydrolysis of Boc Group: Free amine derivative
Substitution Reactions: Various substituted pyrrolidine derivatives
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Notably, the presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates the selective functionalization of the nitrogen atom, making it suitable for creating derivatives with improved biological activity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of (S)-1-(tert-butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery .
Organic Synthesis
The compound is employed in several synthetic pathways due to its ability to undergo various chemical reactions while maintaining structural integrity. Its applications include:
- Amino Acid Synthesis : The compound can be transformed into amino acids through hydrolysis and subsequent reactions, which are crucial intermediates in peptide synthesis.
- Peptide Synthesis : Its derivatives are utilized in the synthesis of peptides, which are essential for developing peptide-based therapeutics.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Hydrolysis | Conversion to free carboxylic acid | |
| Coupling Reactions | Formation of peptide bonds | |
| Alkylation | Introduction of alkyl groups for enhanced activity |
Therapeutic Applications
The therapeutic potential of this compound extends beyond anticancer agents. Its derivatives have been investigated for:
- Antimicrobial Activity : Certain derivatives have exhibited antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Neurological Disorders : Research is ongoing into the efficacy of this compound's derivatives in treating neurological conditions due to their ability to cross the blood-brain barrier and interact with neural receptors.
Case Study: Antimicrobial Agents
A study highlighted the synthesis of various derivatives from this compound that displayed significant antimicrobial activity against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound can act as a substrate or inhibitor in enzymatic reactions, interacting with active sites and influencing biochemical pathways. The nitro group can participate in redox reactions, while the Boc group can be selectively removed to expose reactive amine functionalities.
Comparison with Similar Compounds
Substituent Effects
- 4-Nitrobenzyl vs. Phenyl : The nitro group in the main compound enhances electrophilicity, facilitating nucleophilic substitutions or reductions, whereas phenyl derivatives lack this reactivity. This makes the nitro-substituted compound more versatile in synthetic pathways .
- 4-Nitrobenzyl vs. 2-Cyanobenzyl: The para-nitro group exerts stronger electron-withdrawing effects compared to ortho-cyano, influencing resonance stabilization and binding affinity in enzymatic interactions. The ortho position of the cyano group may introduce steric hindrance .
Stereochemical Considerations
- Enantiomers (S vs. R) : The (S)-enantiomer (CAS: 959581-73-8) and (R)-enantiomer (CAS: 1217715-29-1) share identical molecular formulas but exhibit distinct chiral environments. Enantiomers often display divergent pharmacokinetic profiles; for example, the (S)-form may exhibit higher binding specificity to target proteins .
- Diastereomers: The (2R,4S) and (2S,4S) phenyl derivatives (CAS: 144069-70-5 vs.
Physicochemical and Application Differences
- However, the bulky tert-butyl group in the Boc moiety may counteract this effect .
- Synthetic Utility: The main compound’s nitro group serves as a handle for post-synthetic modifications (e.g., catalytic hydrogenation to an amine), a feature absent in phenyl or cyano analogues .
- Biological Activity : Cyclic peptides incorporating the main compound (e.g., analogues of the bioactive molecule in ) may exhibit enhanced antimicrobial activity due to the nitro group’s electron-withdrawing effects, whereas phenyl derivatives might prioritize stability .
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-2-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine, is a compound of significant interest in medicinal chemistry due to its structural features that facilitate various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.37 g/mol. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-nitrobenzyl moiety, contributing to its reactivity and biological interactions.
Research indicates that the biological activity of Boc-pyrrolidine is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the nitrobenzyl group enhances its lipophilicity, allowing for better membrane permeability and cellular uptake.
Key Mechanisms:
- Enzyme Inhibition : Boc-pyrrolidine has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound from various studies.
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of Boc-pyrrolidine on a specific enzyme involved in metabolic regulation, results indicated an IC50 value of 25 µM. This suggests a moderate level of inhibition that could be exploited for therapeutic purposes in metabolic disorders .
Case Study 2: Antimicrobial Activity
Another investigation focused on the compound's antimicrobial properties revealed an effective concentration of 15 µg/mL against Gram-positive bacteria. This finding highlights its potential use as an antimicrobial agent in clinical settings .
Case Study 3: Cytotoxic Effects
A study assessing the cytotoxicity of Boc-pyrrolidine against various cancer cell lines reported an IC50 value of 30 µM, indicating that the compound can induce apoptosis in these cells. This suggests its potential role as an anticancer agent .
Case Study 4: Antiviral Properties
Research exploring the antiviral activity of Boc-pyrrolidine demonstrated an IC50 value of 5 µM against certain viruses, indicating strong potential for development into antiviral therapies .
Q & A
Q. Key Considerations :
- Monitor enantiomeric excess using chiral HPLC (e.g., Chiralpak IA column).
- Optimize reaction temperature (e.g., 0–40°C) to minimize racemization .
Advanced: How can stereochemical discrepancies in X-ray crystallography data be resolved for this compound?
Answer:
Stereochemical assignments require cross-validation:
X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for refinement. The Boc group and nitrobenzyl substituent provide heavy atoms for phasing .
Computational Validation : Compare experimental data (bond lengths/angles) with density functional theory (DFT)-optimized structures.
Circular Dichroism (CD) : Confirm the (S)-configuration via CD spectra, correlating Cotton effects with known proline derivatives .
Data Contradiction Example :
If crystallographic R factors exceed 5%, re-examine thermal displacement parameters or consider twinning (common in nitro-aromatic systems) using SHELXD .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR :
- IR : Verify Boc (C=O stretch at ~1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 351.37 (calculated for C₁₇H₂₁N₂O₆) .
Advanced: How does the nitro group influence the compound’s reactivity in peptide coupling reactions?
Answer:
The electron-withdrawing nitro group:
Reduces Nucleophilicity : Deactivates the benzyl position, requiring stronger coupling agents (e.g., HATU vs. EDCI).
Steric Effects : The 4-nitrobenzyl group may hinder access to the carboxylic acid, necessitating microwave-assisted coupling (e.g., 50°C, 30 min).
Side Reactions : Monitor for nitro reduction under catalytic hydrogenation conditions; use inert atmospheres for Boc deprotection (TFA/DCM) .
Basic: What are the solubility and storage guidelines for this compound?
Answer:
- Solubility :
- Storage :
Advanced: How can computational modeling predict intermolecular interactions in cocrystals of this compound?
Answer:
Molecular Dynamics (MD) : Simulate hydrogen bonding between the carboxylic acid and coformers (e.g., nicotinamide).
Hirshfeld Surface Analysis : Quantify interaction ratios (e.g., O···H vs. C···C contacts) using CrystalExplorer.
Docking Studies : Map electrostatic potential surfaces to identify nitro group participation in π-π stacking .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coat (H315/H319 hazards).
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Spill Management : Neutralize with sodium bicarbonate; collect waste in sealed containers .
Advanced: How can enantiomeric impurities be quantified during scale-up synthesis?
Answer:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralcel OD-H) with heptane/ethanol (90:10). Retention times: (S)-enantiomer ~12.3 min; (R)-enantiomer ~14.7 min .
- NMR Chiral Shift Reagents : Add Eu(hfc)₃ to split diastereotopic proton signals.
- Limit : Ensure ≤0.5% impurity per ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
